molecular formula C24H46O8 B14294980 1,4,7,10-Tetraoxacyclotridecane, 12,12'-(1,6-hexanediyl)bis- CAS No. 120343-87-5

1,4,7,10-Tetraoxacyclotridecane, 12,12'-(1,6-hexanediyl)bis-

Cat. No.: B14294980
CAS No.: 120343-87-5
M. Wt: 462.6 g/mol
InChI Key: UAKLBDHRDZTSGV-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- is a complex organic compound with the molecular formula C24H46O8. It is a macrocyclic ether, which means it contains a large ring structure with multiple ether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- typically involves the reaction of 1,4,7,10-tetraoxacyclotridecane with 1,6-dibromohexane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- involves its ability to form stable complexes with metal ions. The ether linkages in the macrocyclic ring can coordinate with metal ions, leading to the formation of highly stable complexes. These complexes can then interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- is unique due to its large ring structure with multiple ether linkages, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and various industrial applications .

Properties

CAS No.

120343-87-5

Molecular Formula

C24H46O8

Molecular Weight

462.6 g/mol

IUPAC Name

12-[6-(1,4,7,10-tetraoxacyclotridec-12-yl)hexyl]-1,4,7,10-tetraoxacyclotridecane

InChI

InChI=1S/C24H46O8/c1(3-5-23-19-29-15-11-25-7-8-26-12-16-30-20-23)2-4-6-24-21-31-17-13-27-9-10-28-14-18-32-22-24/h23-24H,1-22H2

InChI Key

UAKLBDHRDZTSGV-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC(COCCO1)CCCCCCC2COCCOCCOCCOC2

Origin of Product

United States

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